N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
CAS No.:
Cat. No.: VC13640763
Molecular Formula: C17H25BFNO3
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25BFNO3 |
|---|---|
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C17H25BFNO3/c1-15(2,3)14(21)20-13-9-8-11(10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |
| Standard InChI Key | SBMZYZQZGQNMPK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)C)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)C)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2-fluoro-4-boronic ester phenyl group linked to a pivalamide (2,2-dimethylpropanamide) substituent. The tetramethyl-1,3,2-dioxaborolane ring stabilizes the boronic acid group, preventing undesired hydrolysis while maintaining reactivity in Suzuki-Miyaura couplings. The fluorine atom at the ortho position enhances electronic effects, influencing regioselectivity in cross-coupling reactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-2,2-Dimethylpropanamide |
| Molecular Formula | C₁₇H₂₅BFNO₃ |
| Molecular Weight | 321.2 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)C)F |
| InChI Key | SBMZYZQZGQNMPK-UHFFFAOYSA-N |
The X-ray crystallography data for analogous compounds confirms a planar boronic ester ring and a nearly perpendicular orientation between the aromatic ring and the pivalamide group, optimizing steric shielding .
Spectroscopic Characteristics
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NMR: The ¹H NMR spectrum (DMSO-d₆) shows a singlet for the tert-butyl group at δ 1.20 ppm and a doublet for the aromatic fluorine at δ 7.4–7.6 ppm.
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IR: Stretching vibrations at 1706 cm⁻¹ (amide C=O) and 2220 cm⁻¹ (B-O) confirm functional group integrity .
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Mass Spectrometry: HRESIMS analysis yields a molecular ion peak at m/z 321.2, consistent with the molecular formula.
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves a multi-step sequence:
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Borylation: Aryl halides react with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis to install the boronic ester group.
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Amidation: The intermediate aryl boronic ester is treated with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Challenges and Solutions
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Moisture Sensitivity: The boronic ester hydrolyzes in aqueous environments, necessitating anhydrous conditions and inert atmospheres (N₂ or Ar).
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Byproduct Formation: Competitive protodeboronation is mitigated by using sterically hindered ligands (e.g., SPhos) and low temperatures.
Applications in Pharmaceutical Research
Suzuki-Miyaura Cross-Coupling
The compound serves as a key building block in synthesizing biaryl structures, a common motif in kinase inhibitors and antiviral agents. For example, coupling with 5-bromo-7-azaindole yields candidates for EGFR tyrosine kinase inhibition .
Prodrug Development
The pivalamide group enhances metabolic stability, making the compound a candidate for prodrug formulations. In vivo studies of analogs show prolonged half-lives (>8 hours) in rodent models .
Table 3: Representative Drug Candidates Derived From the Compound
| Target | Therapeutic Area | Partner Electrophile |
|---|---|---|
| EGFR | Oncology | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine |
| PARP-1 | Cancer | 2-Iodobenzamide |
Recent Advances and Future Directions
Flow Chemistry Applications
Continuous-flow systems have reduced reaction times to <1 hour by enhancing mass transfer and thermal control, achieving yields of 85%.
Photoredox Catalysis
Recent studies demonstrate the compound’s utility in light-mediated C–B bond activation, enabling novel reaction pathways under mild conditions .
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